2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-isobutylacetamide
Overview
Description
2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-isobutylacetamide is a useful research compound. Its molecular formula is C16H18FN3O2 and its molecular weight is 303.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.13830499 g/mol and the complexity rating of the compound is 480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Peripheral Benzodiazepine Receptor (PBR) Study
A study focused on the synthesis and biological evaluation of fluorine-substituted compounds for studying the peripheral benzodiazepine receptor (PBR) using positron emission tomography (PET). The compounds showed high affinity and selectivity for PBRs over central benzodiazepine receptors (CBRs). The distribution of these compounds in rats paralleled the known localization of PBRs, making them potential imaging agents for PBR expression in neurodegenerative disorders (Fookes et al., 2008).
Pyridazin-3-one Derivatives Synthesis
Another study described the synthesis of a novel class of pyridazin-3-one derivatives. These compounds were synthesized through a reaction between 3-oxo-2-arylhydrazonopropanals and active methylene compounds, leading to a variety of 2-amino-6-aryl-5-arylazo-3-aroylpyridines. The newly formed compounds showed potential for various applications due to their structure and properties (Ibrahim & Behbehani, 2014).
Anticancer Activity Evaluation
Research aimed at synthesizing new 3(2h)-one pyridazinone derivatives to investigate their potential antioxidant activity. The synthesized compounds demonstrated potent antioxidant properties at certain concentrations, suggesting their utility in medical applications beyond their structural interest (Mehvish & Kumar, 2022).
Histamine H3 Receptor Inverse Agonist
A study discovered and characterized a compound as a potent, selective histamine H3 receptor inverse agonist. This compound showed promise for the treatment of attentional and cognitive disorders due to its high affinity for human and rat H3Rs and its selectivity over other histamine receptor subtypes (Hudkins et al., 2011).
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(2-methylpropyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c1-11(2)9-18-15(21)10-20-16(22)8-7-14(19-20)12-3-5-13(17)6-4-12/h3-8,11H,9-10H2,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTOTUGHYUZSQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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